N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science . The adamantane moiety in the compound contributes to its unique structural and chemical properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have diverse applications in the medical, agricultural, and material science fields . They represent the essential pharmacophore of several marketed drugs or new drug candidates under clinical investigation .
Mode of Action
The compound’s structure, particularly the orientation of the amino group, plays a significant role in its interactions . The compound’s noncovalent interactions, such as the N–H⋯N hydrogen bond, are stronger among other interactions, contributing to the stabilization of its structure .
Biochemical Pathways
The compound’s adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . This information could potentially provide insights into the compound’s interaction with biochemical pathways.
Result of Action
The compound’s adamantane-1,3,4-thiadiazole hybrid derivatives have been synthesized and their crystal structures have been determined . This information could potentially provide insights into the compound’s molecular and cellular effects.
Action Environment
The compound’s adamantane-1,3,4-thiadiazol-2-yl structure, particularly the orientation of the amino group, plays a significant role in its interactions . This suggests that the compound’s action could potentially be influenced by environmental factors.
This compound, like other 1,3,4-thiadiazole derivatives, has potential applications in various fields, including medicine, agriculture, and material science .
Preparation Methods
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide typically involves the following steps:
Starting Material: The synthesis begins with adamantane-1-carbohydrazide.
Formation of Thiosemicarbazide: Adamantane-1-carbohydrazide is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring.
Common reagents and conditions used in these reactions include acetonitrile, THF, and catalysts like di(3-butenyl)zinc . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide has several scientific research applications:
Comparison with Similar Compounds
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide can be compared with other similar compounds such as:
- N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
- (4-bromophenyl)-5-(adamantan-1-yl)-N-1,3,4-thiadiazole-2-amine
These compounds share the adamantane and thiadiazole moieties but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct properties and applications.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-10(2)14(21)20(3)16-19-18-15(22-16)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNYWGVHWHAJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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